Product packaging for Benzyl p-nitrophenylacetate(Cat. No.:CAS No. 6035-06-9)

Benzyl p-nitrophenylacetate

Cat. No.: B12778040
CAS No.: 6035-06-9
M. Wt: 271.27 g/mol
InChI Key: PVOLVGFQIIACPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzyl p-nitrophenylacetate is a synthetic organic compound with the molecular formula C15H13NO4 and an average molecular mass of 271.272 Da . It is chemically defined as benzeneacetic acid, 4-nitro-, phenylmethyl ester . Researchers can identify this compound by its CAS Registry Number 6035-06-9 .This compound is valued in biochemical research for studying reaction mechanisms. Esters of p-nitrophenol, such as the closely related p-nitrophenyl acetate (pNPA), are widely used as model substrates to investigate catalytic hydrolysis . The hydrolysis reaction can be easily monitored by tracking the release of the yellow-colored p-nitrophenolate ion, making it a convenient tool for kinetic studies . For instance, similar substrates have been employed to demonstrate fundamental catalytic principles like general base catalysis, where a molecule such as imidazole facilitates the reaction by proton transfer in the transition state . Furthermore, p-nitrophenyl esters are commonly used to probe the activity of enzymes, including esterases, and to study the hydrolytic capabilities of synthetic catalytic complexes designed to mimic enzymes . This compound is for research use only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) and handle all chemicals appropriately using personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H13NO4 B12778040 Benzyl p-nitrophenylacetate CAS No. 6035-06-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6035-06-9

Molecular Formula

C15H13NO4

Molecular Weight

271.27 g/mol

IUPAC Name

benzyl 2-(4-nitrophenyl)acetate

InChI

InChI=1S/C15H13NO4/c17-15(20-11-13-4-2-1-3-5-13)10-12-6-8-14(9-7-12)16(18)19/h1-9H,10-11H2

InChI Key

PVOLVGFQIIACPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Elucidation of Reaction Mechanisms and Kinetic Profiles

Hydrolysis Pathways and Mechanistic Investigations

The cleavage of the ester bond in benzyl (B1604629) p-nitrophenylacetate can be achieved through hydrolysis under acidic or basic conditions. The mechanisms and kinetics of these pathways are critical for understanding the compound's reactivity.

The acid-catalyzed hydrolysis of esters like benzyl p-nitrophenylacetate generally proceeds via an A-2 mechanism, which involves a bimolecular rate-determining step. The reaction is typically reversible, leading to an equilibrium between the ester, water, carboxylic acid, and alcohol. libretexts.org

The mechanism unfolds in several steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the ester's carbonyl oxygen by a hydronium ion (H₃O⁺). libretexts.orgyoutube.com This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the protonated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. youtube.com

Proton Transfer: A proton is transferred from the oxonium ion part of the intermediate to one of the oxygen atoms of the original ester group. This converts the alkoxy group into a better leaving group (an alcohol).

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the alcohol molecule (benzyl alcohol).

Deprotonation: The protonated carboxylic acid product is deprotonated by a water molecule, regenerating the acid catalyst (H₃O⁺) and forming p-nitrobenzoic acid. libretexts.orgyoutube.com

The kinetics of this reaction typically follow a first-order dependence on both the ester concentration and the acid concentration. The rate of hydrolysis is influenced by the stability of the tetrahedral intermediate and the ease with which the leaving group is eliminated. Studies on various p-nitrophenyl esters have provided a foundational understanding of these processes. acs.org

Base-catalyzed hydrolysis, or saponification, of esters is an irreversible process that proceeds through a nucleophilic acyl substitution mechanism. Studies on the closely related p-nitrophenyl acetate (B1210297) (PNPA) offer significant insights into the kinetics and mechanism applicable to this compound.

The mechanism involves the direct attack of a hydroxide (B78521) ion (OH⁻) on the electrophilic carbonyl carbon of the ester. This is the rate-determining step and results in the formation of a tetrahedral intermediate. Subsequently, this intermediate collapses, expelling the p-nitrophenoxide ion, which is a good leaving group due to the electron-withdrawing nature of the nitro group.

Kinetic studies of the alkaline hydrolysis of p-nitrophenyl acetate in various solvent mixtures, such as DMSO-H₂O, have shown that the reaction follows second-order kinetics. scholaris.ca The second-order rate constant (kₙ) is a measure of the reaction's speed. For instance, the kₙ value for the reaction of PNPA with OH⁻ increases dramatically as the proportion of DMSO in the medium increases, highlighting the significant effect of the solvent on reactivity. scholaris.ca

Table 1: Second-Order Rate Constants (kₙ) for the Reaction of p-Nitrophenyl Acetate with OH⁻ in DMSO-H₂O Mixtures at 25.0 °C

mol % DMSOkₙ (M⁻¹s⁻¹)
011.6
1020.8
2039.1
3082.8
40203
50576
601780
706580
8032800

Data sourced from Um, I.-H., & Kim, S. (2021). scholaris.ca

This trend is attributed to the destabilization of the hydroxide ion in DMSO-rich media, which enhances its nucleophilicity. scholaris.ca The presence of various catalysts can also influence the rate, though there is not always a simple correlation between catalytic efficiency and the pKₐ or nucleophilicity of the catalyst. cdnsciencepub.com

The carbonyl carbon of the ester group in p-nitrophenyl esters is highly electrophilic, making it a prime target for nucleophilic attack. This is a fundamental step in many biological and chemical reactions. In enzymatic catalysis, for example, a nucleophilic residue in the enzyme's active site attacks the ester. nih.gov

The general mechanism involves:

Nucleophilic Attack: A nucleophile attacks the carbonyl carbon. In enzymatic hydrolysis by esterases or proteases like chymotrypsin, this is often the hydroxyl group of a serine residue. nih.govdiva-portal.org This leads to the formation of a high-energy, unstable tetrahedral intermediate.

Stabilization of the Intermediate: In enzymes, this tetrahedral intermediate is often stabilized by an "oxyanion hole," a specific arrangement of amino acid residues that form hydrogen bonds with the negatively charged oxygen atom of the intermediate. nih.gov

Collapse of the Intermediate: The intermediate collapses, breaking the C-O bond and releasing the p-nitrophenolate leaving group. In enzymatic reactions, this results in a covalent acyl-enzyme intermediate. diva-portal.orgnih.gov

Deacylation: The acyl-enzyme intermediate then reacts with water (in hydrolysis) to regenerate the free enzyme and release the carboxylic acid product. nih.govdiva-portal.org

Photochemical Transformation Processes

The presence of the p-nitrobenzyl moiety in the molecule imparts interesting photochemical properties, allowing for transformations initiated by light.

Upon irradiation with UV light, compounds containing a p-nitrobenzyl group can undergo photoelimination reactions. Flash photolysis studies on p-nitrophenylacetate in aqueous solutions have shown that this process generates a key intermediate: the p-nitrobenzyl carbanion. rsc.org

This carbanion is a transient species with a characteristic absorption spectrum. Its decay follows a mixed first- and second-order kinetic profile. rsc.org

First-order decay: This pathway corresponds to the protonation of the carbanion by the solvent (water). The rate constant (k₁) for this process has been determined to be approximately 1.3 x 10⁻² s⁻¹. rsc.org

Second-order decay: This pathway involves the dimerization of the carbanion. The rate constant (2k₂) for this process is approximately 1.7 x 10³ dm³ mol⁻¹ s⁻¹. rsc.org

The p-nitrobenzyl carbanion is also reactive towards other species. It reacts readily with oxygen (O₂) and protons (H⁺). The major isolable products from these photochemical systems are p,p'-dinitrobibenzyl (from dimerization) and p-nitrotoluene (from protonation). rsc.org The reaction mechanism developed from these studies provides a comprehensive picture of the transformation of the carbanion intermediate. rsc.org

The photooxygenation of nitrobenzyl derivatives in aqueous solutions represents another significant photochemical pathway. This process is also believed to proceed through photogenerated nitrobenzyl carbanion intermediates. researchgate.net

The proposed mechanism involves the reaction of the carbanion with molecular oxygen. For certain nitrobenzyl ethers, this leads to the formation of stable α-hydroperoxy ethers as the primary photochemical products. researchgate.net These hydroperoxides can subsequently undergo acid-catalyzed hydrolysis to yield a nitrobenzaldehyde and hydrogen peroxide. researchgate.net

Enzymatic Reaction Kinetics

The enzymatic hydrolysis of esters like p-nitrophenylacetate has been a cornerstone in the study of enzyme kinetics, providing fundamental insights into catalytic mechanisms. The reaction is often characterized by distinct kinetic phases that reveal the formation and turnover of enzyme-substrate complexes.

The enzymatic hydrolysis of p-nitrophenyl acetate, a reaction analogous to that of this compound, typically exhibits a biphasic kinetic profile when monitored over time. This profile consists of an initial, rapid "burst" phase, known as the pre-steady state, followed by a slower, constant-rate phase, known as the steady-state.

The pre-steady state corresponds to the rapid acylation of the enzyme's active site, where the acyl group of the substrate is covalently attached to a nucleophilic residue (e.g., serine) in the enzyme, releasing the p-nitrophenolate ion. This initial burst is stoichiometric with the enzyme concentration. The subsequent steady-state phase represents the rate-limiting deacylation step, where the acyl-enzyme intermediate is hydrolyzed by water to release the carboxylic acid and regenerate the free enzyme for the next catalytic cycle.

v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])

Where:

Vₘₐₓ is the maximum reaction velocity.

Kₘ is the Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vₘₐₓ.

Kinetic parameters such as the catalytic constant (k꜀ₐₜ), which represents the turnover number of the enzyme, and the specificity constant (k꜀ₐₜ/Kₘ), which is a measure of the enzyme's catalytic efficiency, can be determined from steady-state kinetic data.

Table 1: Illustrative Kinetic Parameters for the Enzymatic Hydrolysis of p-Nitrophenyl Acetate
EnzymeKₘ (µM)k꜀ₐₜ (s⁻¹)k꜀ₐₜ/Kₘ (M⁻¹s⁻¹)
Chymotrypsin250.031200
Trypsin500.015300
Subtilisin15000.0053.3

The formation of a transient acyl-enzyme intermediate is a hallmark of the catalytic mechanism of many hydrolases, particularly serine proteases. fiveable.me In the hydrolysis of p-nitrophenyl esters, the catalytic cycle involves two main stages: acylation and deacylation. pearson.com

Acylation:

Nucleophilic Attack: A highly reactive serine residue in the enzyme's active site performs a nucleophilic attack on the carbonyl carbon of the ester substrate. fiveable.me This is facilitated by a catalytic triad (B1167595) of amino acids (typically serine, histidine, and aspartate).

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a short-lived, high-energy tetrahedral intermediate. nih.gov The negative charge on the carbonyl oxygen is stabilized by an "oxyanion hole" in the active site. nih.gov

Intermediate Collapse and Acyl-Enzyme Formation: The tetrahedral intermediate collapses, leading to the cleavage of the ester bond. The p-nitrophenolate leaving group is released, and the acyl portion of the substrate remains covalently bonded to the serine residue, forming the acyl-enzyme intermediate. nih.gov

Deacylation:

Water Attack: A water molecule enters the active site and is activated by the histidine residue of the catalytic triad, making it a potent nucleophile. pearson.com

Second Tetrahedral Intermediate: The activated water molecule attacks the carbonyl carbon of the acyl-enzyme intermediate, forming a second tetrahedral intermediate. diva-portal.org

Regeneration of the Enzyme: This intermediate collapses, releasing the carboxylic acid product and regenerating the free enzyme with its nucleophilic serine residue, ready to start another catalytic cycle. fiveable.me

Substituent Effects on Reaction Rates and Selectivity

The rate of ester hydrolysis is significantly influenced by the electronic properties of substituents on both the acyl and phenyl portions of the molecule. These effects can be quantitatively assessed using linear free-energy relationships, such as the Hammett equation.

The Hammett equation is a powerful tool for correlating the reaction rates and equilibrium constants of reactions involving meta- and para-substituted benzene (B151609) derivatives. It is expressed as:

log(kₓ / k₀) = ρσ

Where:

kₓ is the rate constant for the reaction with a substituted reactant.

k₀ is the rate constant for the reaction with the unsubstituted reactant.

ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.

σ (sigma) is the substituent constant, which quantifies the electronic effect (electron-donating or electron-withdrawing) of a particular substituent.

In the context of the hydrolysis of p-nitrophenyl esters, the Hammett equation can be applied to study the effect of substituents on the benzoyl group. researchgate.netsemanticscholar.org A positive ρ value indicates that the reaction is accelerated by electron-withdrawing substituents and decelerated by electron-donating substituents. acs.org This is because electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. researchgate.net

Studies on the enzymatic hydrolysis of a series of para-substituted p-nitrophenyl benzoates have shown interesting Hammett correlations. researchgate.net For instance, a downward concave Hammett plot can be observed, suggesting a change in the rate-determining step of the reaction as the electronic nature of the substituent is varied. semanticscholar.org With electron-donating substituents, the nucleophilic attack by the enzyme may be the rate-limiting step. Conversely, with strongly electron-withdrawing substituents, the breakdown of the tetrahedral intermediate or the deacylation step might become rate-limiting. semanticscholar.org

Table 2: Hammett Substituent Constants (σ) and Relative Rate Constants for the Base Hydrolysis of para-Substituted Benzyl p-Nitrophenylacetates (Illustrative Data)
Substituent (X)σₚRelative Rate Constant (kₓ/k₀)log(kₓ/k₀)
-OCH₃-0.270.45-0.35
-CH₃-0.170.68-0.17
-H0.001.000.00
-Cl0.232.100.32
-NO₂0.7815.51.19

Applications in Catalysis and Enzyme Studies

As a Chromogenic Substrate in Enzyme Activity Assays

The core of Benzyl (B1604629) p-nitrophenylacetate's application in enzyme assays lies in the enzymatic hydrolysis of its ester bond, which liberates benzyl alcohol and the chromogenic molecule, p-nitrophenol. The rate of p-nitrophenol formation is directly proportional to the enzyme's activity and can be monitored by measuring the increase in absorbance at a specific wavelength, typically around 400-410 nm under alkaline conditions.

The spectrophotometric assay using p-nitrophenyl esters is a well-established method for determining the activity of esterases and lipases. ncsu.edunih.gov When Benzyl p-nitrophenylacetate is used as a substrate, the enzymatic reaction leads to the production of p-nitrophenol. The concentration of the released p-nitrophenol can be determined by measuring the absorbance of the reaction mixture. One unit of enzyme activity is typically defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under specified conditions of temperature, pH, and substrate concentration. nih.govnih.gov

The assay is performed by incubating the enzyme with a known concentration of this compound in a suitable buffer. The reaction is then monitored over time by recording the change in absorbance. The initial rate of the reaction is used to calculate the enzyme activity. A modified spectrophotometric method utilizing the isosbestic point of p-nitrophenol at 347 nm has been developed to provide more accurate and reproducible measurements, as this wavelength is independent of pH changes in the assay medium. ncsu.eduresearchgate.net

Table 1: Typical Parameters for Esterase/Lipase (B570770) Activity Assay using a p-Nitrophenyl Ester Substrate

ParameterValue/ConditionReference
SubstrateThis compound (analogous to p-nitrophenyl acetate) ncsu.edunih.gov
Wavelength for Detection400-410 nm (alkaline pH) or 347 nm (isosbestic point) ncsu.edunih.govjetir.org
pHTypically 7.0 - 8.0 nih.gov
Temperature30 - 37 °C nih.govnih.gov
Product Detectedp-nitrophenol ncsu.edunih.gov

The concept of enzyme promiscuity, where an enzyme catalyzes a reaction other than its primary physiological one, can be investigated using substrates like this compound. For instance, some enzymes that are not classified as esterases may exhibit weak esterolytic activity. By using a sensitive chromogenic substrate, this promiscuous activity can be detected and quantified.

Furthermore, in the evaluation of acyltransferase activity, p-nitrophenyl esters are often used. diva-portal.org Acyltransferases catalyze the transfer of an acyl group from a donor molecule to an acceptor. In a competitive reaction, a hydrolase with promiscuous acyltransferase activity might catalyze both the hydrolysis of this compound (releasing p-nitrophenol) and the transfer of the p-nitrophenylacetyl group to an acceptor molecule. By measuring the rate of p-nitrophenol release in the presence and absence of the acceptor, insights into the enzyme's acyltransferase efficiency can be gained.

Inhibition Profiling of Enzymes

This compound is also a useful tool for studying enzyme inhibition. By measuring the decrease in the rate of p-nitrophenol formation in the presence of a potential inhibitor, the potency and mechanism of inhibition can be determined.

Carboxylesterases are a class of enzymes that are crucial in the metabolism of many drugs and xenobiotics. americanpharmaceuticalreview.com The inhibition of these enzymes can have significant physiological consequences. Assays using p-nitrophenyl esters as substrates are frequently employed to screen for and characterize carboxylesterase inhibitors. researchgate.net In such an assay, the enzyme is incubated with this compound and varying concentrations of the inhibitor. The inhibitor's potency is typically expressed as the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 2: Example Data for Carboxylesterase Inhibition Assay

Inhibitor Concentration (µM)% Inhibition
00
0.115
148
1085
10098

This is a representative data table and does not reflect actual experimental results for this compound.

The mechanism by which an inhibitor acts can be investigated using kinetic studies with this compound as the substrate. By analyzing the effect of the inhibitor on the enzyme's kinetic parameters (Km and Vmax), it is possible to distinguish between different modes of inhibition, such as competitive, non-competitive, and uncompetitive inhibition.

Furthermore, some inhibitors act by covalently modifying the enzyme, often at a key amino acid residue in the active site, leading to irreversible inhibition. khanacademy.orgyoutube.com The time-dependent loss of enzymatic activity in the presence of such an inhibitor can be monitored using the this compound assay. The rate of inactivation can provide information about the inhibitor's affinity for the enzyme and the rate of the covalent modification reaction. This approach is valuable for the development of targeted and potent enzyme inhibitors.

Non-Enzymatic Catalysis of Reactions Involving Related Esters

While specific catalytic studies on this compound are not extensively documented in publicly available literature, a wealth of information exists for the closely related compound, p-nitrophenyl acetate (B1210297) (PNPA). The principles derived from PNPA studies are fundamental to understanding the catalytic hydrolysis of similar esters, including this compound. The primary difference lies in the ester group (benzyl vs. methyl), which can influence steric hindrance and electronic effects at the reaction center.

The hydrolysis of p-nitrophenyl acetate is significantly accelerated by various metal complexes, which serve as models for metalloenzymes. These studies reveal the roles of metal ions in catalysis, such as providing a source of coordinated hydroxide (B78521) or polarizing the ester carbonyl group.

A study on macrocyclic Zn(II) complexes demonstrated their catalytic efficacy in the hydrolysis of p-nitrophenyl acetate. researchgate.net The reaction progress was monitored by the increase in absorbance of the released p-nitrophenolate ion at 400 nm. researchgate.net The proposed mechanism suggests that a coordinated water molecule in the zinc complex acts as a potent nucleophile, attacking the ester carbonyl and facilitating hydrolysis. researchgate.net This mimics the action of zinc-containing hydrolytic enzymes. researchgate.net The kinetics of this process are typically studied under pseudo-first-order conditions, with the concentration of the metal complex far exceeding that of the ester substrate.

Another investigation into a Zn(II) complex with a macrocyclic polyamine ligand containing an intramolecularly attached alcohol group showed facile deprotonation of the alcohol to form an alkoxide-coordinated complex. researchgate.net This complex then acts as an active species in catalyzing the hydrolysis of p-nitrophenyl acetate, where the coordinated alkoxide can function as a general base or a direct nucleophile. researchgate.net

The table below summarizes representative kinetic data for the metal complex-promoted hydrolysis of p-nitrophenyl acetate.

Table 1: Kinetic Parameters for the Hydrolysis of p-Nitrophenyl Acetate Catalyzed by Metal Complexes

Catalyst Substrate pH Temperature (°C) Observed Rate Constant
Macrocyclic Zn(II) Complex p-Nitrophenyl Acetate 7.0 - 8.5 25 Rate enhancement observed
Zn(II)- cam.ac.ukaneN3 with pendant alcohol p-Nitrophenyl Acetate - - Facile hydrolysis reported

Supramolecular catalysts, such as cyclodextrins, provide a microenvironment that can stabilize transition states and accelerate reactions, mimicking the active sites of enzymes. Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate guest molecules, like p-nitrophenyl acetate, and catalyze their reactions.

The catalysis of p-nitrophenyl acetate hydrolysis by β-cyclodextrin has been extensively studied. cdnsciencepub.comcdnsciencepub.com The mechanism involves the formation of an inclusion complex where the p-nitrophenyl group is bound within the hydrophobic cavity of the cyclodextrin (B1172386). cdnsciencepub.com This positioning facilitates the nucleophilic attack of a secondary hydroxyl group from the cyclodextrin rim on the ester carbonyl, leading to the formation of an acylated cyclodextrin intermediate and the release of p-nitrophenol. cdnsciencepub.com This intermediate is subsequently hydrolyzed to regenerate the free cyclodextrin.

The catalytic efficiency of cyclodextrins is dependent on the size of the cyclodextrin cavity and the geometry of the inclusion complex. cdnsciencepub.com Studies comparing α-, β-, and γ-cyclodextrins have shown that the rate of catalysis varies, with β-cyclodextrin often exhibiting the highest efficiency for p-nitrophenyl acetate due to the optimal fit of the substrate within its cavity. cdnsciencepub.com

The following table presents data on the association constants and rate constants for the β-cyclodextrin-mediated hydrolysis of p-nitrophenyl acetate.

Table 2: Kinetic Parameters for the β-Cyclodextrin-Catalyzed Hydrolysis of p-Nitrophenyl Acetate

Cyclodextrin Substrate pH Temperature (°C) Association Constant (KA, M-1) Pseudo-first-order rate constant (k, s-1)
β-Cyclodextrin p-Nitrophenyl Acetate 9.878 25 67 ± 22 -
β-Cyclodextrin p-Nitrophenyl Acetate - - 164 ± 35 -
β-Cyclodextrin p-Nitrophenyl Acetate - 25 79 ± 12 -

Advanced Spectroscopic and Characterization Techniques

Ultraviolet-Visible Spectroscopy for Kinetic Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for studying the kinetics of reactions involving Benzyl (B1604629) p-nitrophenylacetate, particularly its hydrolysis. This is possible because the reaction produces a chromophoric product, 4-nitrophenol (B140041), whose concentration can be easily monitored over time.

Quantification of 4-Nitrophenol Release as a Reaction Progress Indicator

The hydrolysis of p-nitrophenyl esters, including Benzyl p-nitrophenylacetate, yields 4-nitrophenol (p-nitrophenol) as a product. This reaction is frequently used in biochemical assays to measure esterase and lipase (B570770) activity. sigmaaldrich.com The progress of the hydrolysis can be conveniently followed by spectrophotometry because the product, 4-nitrophenol, absorbs light in the UV-Vis region, and its absorbance is directly proportional to its concentration, in accordance with the Beer-Lambert law. viu.ca

The UV-Vis absorption spectrum of 4-nitrophenol is highly dependent on the pH of the solution. ncsu.eduresearchgate.net In acidic or neutral solutions (pH below ~7), the protonated form of 4-nitrophenol predominates, exhibiting a maximum absorption (λ_max) at approximately 317-320 nm. researchgate.netresearchgate.net As the pH increases into the alkaline range, the phenolic proton dissociates, forming the 4-nitrophenolate (B89219) ion. This ion is stabilized by resonance and displays a strong, bathochromically shifted (red-shifted) absorption band with a λ_max around 400-405 nm. sigmaaldrich.comresearchgate.netresearchgate.netekb.eg The formation of the yellow-colored 4-nitrophenolate ion allows for sensitive colorimetric detection. ekb.egkopri.re.kr

Kinetic studies are typically conducted in basic solutions to ensure the formation of the 4-nitrophenolate ion, allowing the reaction to be monitored at around 400 nm. viu.ca By recording the increase in absorbance at this wavelength over time, a kinetic profile of the reaction can be generated. From this data, reaction rates and rate constants can be determined. viu.cascribd.com To overcome the issue of pH-dependent absorbance maxima, some studies have utilized the isosbestic point at 347 nm. ncsu.eduresearchgate.net At this specific wavelength, the molar absorptivity of the protonated 4-nitrophenol and the deprotonated 4-nitrophenolate ion are identical, meaning the absorbance at this wavelength is directly proportional to the total concentration of 4-nitrophenol, regardless of the solution's pH. ncsu.eduresearchgate.net

UV-Vis Absorption Maxima (λmax) for 4-Nitrophenol under Various Conditions
SpeciesConditionλmax (nm)Reference
4-Nitrophenol (protonated)Acidic to Neutral pH317 - 320 researchgate.netresearchgate.net
4-Nitrophenolate (deprotonated)Alkaline pH400 - 405 sigmaaldrich.comresearchgate.netresearchgate.net
Isosbestic PointpH-independent347 ncsu.eduresearchgate.net

Analysis of Chromophore Properties (drawing from nitrobenzyl and nitrophenyl chromophores)

The ability to monitor this compound reactions via UV-Vis spectroscopy is fundamentally due to the chromophoric nature of its constituent parts: the nitrophenyl group and, to a lesser extent, the benzyl group. A chromophore is a part of a molecule responsible for its color by absorbing light in the visible or ultraviolet region.

The nitrophenyl group is a potent chromophore due to the presence of the nitro group (–NO₂) attached to the benzene (B151609) ring. wikipedia.orgnih.gov The nitro group is strongly electron-withdrawing, and its interaction with the π-electron system of the aromatic ring creates electronic transitions that absorb UV light. rsc.orgrsc.org The spectra of nitroaromatic compounds are typically characterized by π→π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. researchgate.net These are often intense absorptions. For instance, p-nitrophenyl esters absorb light around 300 nm. instras.com

The nitrobenzyl chromophore also exhibits characteristic UV absorption. The absorbance of ortho-nitrobenzyl derivatives depends mainly on the nitrobenzyl group itself, rather than other substituents on the molecule. upenn.edu Studies on 2-nitrobenzyl methyl ether show UV absorption with maxima at relatively long wavelengths (385–430 nm) for photochemically generated intermediates. researchgate.net The absorption properties of nitroaromatics are influenced by the substitution pattern on the aromatic ring, which can alter the energy of the electronic transitions and thus the wavelength of maximum absorption. rsc.orgrsc.org The combination of the nitrophenyl ester and the benzyl ester moieties in this compound results in a molecule whose hydrolysis can be effectively tracked by observing the spectral changes associated with the release of the intensely absorbing 4-nitrophenolate ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (drawing from related esters)

In the ¹H NMR spectrum, distinct signals would be expected for the protons of the benzyl group and the p-nitrophenyl group.

Benzyl Protons : The methylene (B1212753) (–CH₂–) protons of the benzyl group would likely appear as a singlet at approximately 5.20 ppm, as seen in 4-nitrobenzyl acetate (B1210297). The five aromatic protons of the benzyl's phenyl ring would appear as a multiplet, typically in the range of 7.3-7.5 ppm.

p-Nitrophenyl Protons : The p-nitrophenyl group has two sets of chemically non-equivalent aromatic protons. Due to the strong electron-withdrawing effect of the nitro group, the two protons ortho to the nitro group (and meta to the ester) would be shifted downfield, appearing as a doublet around 8.1-8.3 ppm. The two protons meta to the nitro group (and ortho to the ester) would also appear as a doublet but at a slightly more upfield position, around 7.3-7.4 ppm.

In the ¹³C NMR spectrum, characteristic signals for the carbonyl carbon, the benzylic carbon, and the aromatic carbons would confirm the structure.

Carbonyl Carbon : The ester carbonyl carbon (C=O) would exhibit a signal in the downfield region, expected around 169-171 ppm.

Benzylic Carbon : The methylene carbon (–CH₂) of the benzyl group would be found at approximately 65 ppm.

Aromatic Carbons : The carbons of the two aromatic rings would appear in the typical range of ~120-155 ppm. The carbon attached to the nitro group (C-NO₂) would be significantly deshielded (around 145-148 ppm), as would the carbon attached to the ester oxygen (C-O, around 155-158 ppm).

The table below compares the known chemical shifts of key fragments from related molecules, providing a basis for the expected spectrum of this compound.

¹H and ¹³C NMR Chemical Shift Data (δ, ppm) for Esters Related to this compound (in CDCl₃)
CompoundGroup¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Reference
4-Nitrophenyl acetateAromatic (ortho to NO₂)8.16 (d)122.76 jcsp.org.pk
Aromatic (meta to NO₂)7.44 (d)121.53
Carbonyl (C=O)-169.68
4-Nitrobenzyl acetateAromatic (ortho to NO₂)8.23 (d)123.91 rsc.org
Aromatic (meta to NO₂)7.53 (d)128.26
Benzylic (CH₂)5.20 (s)64.9
Carbonyl (C=O)-170.51
Benzyl phenylacetateBenzylic (CH₂)-66.1 rsc.org
Carbonyl (C=O)-171.2

X-ray Crystallography for Solid-State Structure Determination (drawing from derivatives)

While the specific crystal structure of this compound is not described in the provided search results, a detailed analysis of its close derivative, p-nitrophenyl acetate, offers significant insight into the structural features that would be expected. The crystal structure of p-nitrophenyl acetate has been determined, revealing key conformational details.

The study of p-nitrophenyl acetate showed that the molecule crystallizes in the monoclinic space group P2₁/c. A significant finding was that the plane of the acyl group is rotated by approximately 65 degrees from the plane of the phenyl ring. This non-planar arrangement is a common feature in such esters and influences the molecule's reactivity and intermolecular interactions. The analysis also provides precise C-NO₂ bond lengths, which are comparable to those in related compounds.

By analogy, an X-ray crystallographic study of this compound would be expected to reveal:

The relative orientation of the benzyl and p-nitrophenyl rings.

The degree of planarity of the ester group.

Specific bond lengths and angles, confirming the covalent structure.

Intermolecular interactions, such as π-stacking or hydrogen bonds, that stabilize the crystal packing.

The table below summarizes the crystallographic data obtained for the derivative p-nitrophenyl acetate, illustrating the type of detailed structural information that X-ray crystallography provides.

Crystallographic Data for p-Nitrophenyl Acetate Derivative
ParameterValue
Chemical FormulaC₈H₇NO₄
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)14.115
b (Å)7.437
c (Å)16.158
β (°)90.83
Z (Molecules per unit cell)8

Theoretical and Computational Chemistry Investigations

Reaction Pathway Elucidation and Transition State Analysis

The reaction mechanisms of esters, particularly activated esters like p-nitrophenyl acetate (B1210297), have been a focal point of theoretical investigation. These studies are crucial for understanding the hydrolysis and aminolysis pathways, which are directly applicable to Benzyl (B1604629) p-nitrophenylacetate due to the identical p-nitrophenoxy leaving group.

Computational studies on the aminolysis of PNPA with amines like n-butylamine also elucidate potential reaction pathways. researchgate.net These studies often consider multiple mechanisms, including bifunctional catalysis where a catalyst activates both the ester and the amine. researchgate.netacs.orgacs.org The transition states in these reactions are highly ordered, involving the simultaneous formation and breaking of several bonds.

For Benzyl p-nitrophenylacetate, it is predicted that its reactions with nucleophiles would follow similar pathways. The nucleophilic attack on the carbonyl carbon leads to a high-energy tetrahedral transition state. diva-portal.orgnih.gov The stability of this transition state is paramount in determining the reaction rate. The p-nitrophenoxide is an excellent leaving group, which facilitates the collapse of this intermediate to form the final products. scholaris.ca

Table 1: Comparison of Proposed Mechanistic Steps in Ester Hydrolysis

Step Description Key Characteristics
Nucleophilic Attack The nucleophile (e.g., OH⁻, R-NH₂) attacks the electrophilic carbonyl carbon of the ester. Formation of a C-Nucleophile bond.
Transition State (TS) A high-energy, unstable tetrahedral intermediate is formed. The carbonyl carbon is sp³ hybridized. A negative charge develops on the carbonyl oxygen, often stabilized by an oxyanion hole in enzymatic catalysis. nih.gov
Leaving Group Departure The bond to the leaving group (p-nitrophenoxide) breaks, and the carbonyl double bond is reformed. This step is often the rate-determining step in stepwise mechanisms. scholaris.ca

| Product Formation | The final products (a carboxylate/amide and p-nitrophenol) are formed. | The reaction is typically irreversible due to the stability of the p-nitrophenoxide anion. |

Density Functional Theory (DFT) Studies of Reactivity and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure and reactivity of molecules like this compound. By calculating the distribution of electrons, DFT can predict sites susceptible to nucleophilic or electrophilic attack and provide quantitative measures of reactivity. elifesciences.org

DFT studies on related p-nitrophenyl esters and nitroaromatic compounds provide a framework for understanding this compound. semanticscholar.orgnih.govsemanticscholar.org Key parameters derived from DFT calculations include:

Mulliken Charges: These calculations quantify the partial charge on each atom. For esters like PNPA, a significant positive charge is found on the carbonyl carbon, confirming its electrophilicity and susceptibility to nucleophilic attack. semanticscholar.org

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the LUMO indicates the ability of a molecule to accept electrons. A lower LUMO energy gap suggests higher reactivity. elifesciences.orgsemanticscholar.org For this compound, the LUMO is expected to be localized on the p-nitrophenyl and ester carbonyl groups, making it the primary site for nucleophilic attack.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying regions of positive (electrophilic) and negative (nucleophilic) potential. ekb.eg

These computational methods can be used to compare the reactivity of this compound with other esters. For example, DFT calculations have been used to compare the electronic properties of p-nitrophenyl acetate (PNPA) and S-p-nitrophenyl thioacetate, revealing differences in their reactivity based on ground-state and transition-state stabilization. scholaris.ca Similar studies on this compound would precisely quantify the influence of the benzyl group on the electronic properties of the ester linkage.

Table 2: Predicted Electronic Properties of this compound from DFT Principles

Parameter Predicted Value/Characteristic Implication for Reactivity
Mulliken Charge on Carbonyl Carbon Highly positive High susceptibility to nucleophilic attack.
HOMO-LUMO Energy Gap Relatively small Indicates high chemical reactivity and charge transfer potential within the molecule. semanticscholar.org
LUMO Distribution Concentrated on the p-nitrophenyl ring and carbonyl group Confirms the carbonyl carbon as the primary electrophilic center.

| Molecular Electrostatic Potential (MEP) | Negative potential on carbonyl oxygen and nitro group oxygens; Positive potential on carbonyl carbon. | Guides incoming nucleophiles to the carbonyl carbon. |

Molecular Docking and Host-Guest Interaction Studies

Molecular docking and the study of host-guest interactions are vital for understanding how molecules like this compound might bind to larger host molecules, such as enzymes or cyclodextrins. researchgate.netnih.gov Cyclodextrins (CDs) are macrocyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, capable of encapsulating guest molecules. nih.govrsc.org

Studies involving p-nitrophenyl acetate and cyclodextrins serve as an excellent model. The hydrophobic p-nitrophenyl group can be encapsulated within the cyclodextrin (B1172386) cavity, forming a stable inclusion complex. nih.gov This encapsulation can alter the substrate's reactivity and solubility.

For this compound, the presence of two aromatic moieties—the benzyl group and the p-nitrophenyl group—offers interesting possibilities for host-guest interactions. Depending on the size of the cyclodextrin cavity (e.g., α-CD, β-CD, γ-CD), different binding modes are possible:

Inclusion of the p-nitrophenyl group: Similar to PNPA, this group can fit snugly into the β-cyclodextrin cavity.

Inclusion of the benzyl group: The less polar benzyl group can also be encapsulated.

Simultaneous interaction: A larger host or a 2:1 complex could potentially interact with both aromatic rings.

Theoretical methods like molecular docking can predict the most favorable binding orientation and calculate the binding energy. The stability of such complexes is governed by non-covalent interactions, including van der Waals forces, hydrophobic interactions, and hydrogen bonding between the host and guest. nih.gov

Table 3: Potential Host-Guest Interactions with this compound

Host Molecule Potential Guest Moiety Primary Driving Forces Predicted Outcome
β-Cyclodextrin p-Nitrophenyl group Hydrophobic interactions, van der Waals forces Formation of a stable 1:1 inclusion complex. nih.gov
β-Cyclodextrin Benzyl group Hydrophobic interactions Possible alternative 1:1 inclusion complex.
γ-Cyclodextrin Both aromatic rings Hydrophobic interactions Potential for a less specific or 1:1 complex with deeper penetration due to the larger cavity.

| Enzyme Active Site (e.g., Esterase, Thiolase) | Acyl group (benzylacetyl) | Covalent bonding (transient), hydrogen bonding (oxyanion hole), hydrophobic interactions | Catalytic hydrolysis or transfer of the benzylacetyl group. nih.govnih.gov |

Analysis of Intramolecular Interactions and Solvation Effects

The chemical behavior of this compound is profoundly influenced by internal electronic effects and its interaction with the surrounding solvent.

Intramolecular Interactions: The p-nitrobenzyl system is a classic example of strong intramolecular electronic communication. The nitro group (NO₂) is a powerful electron-withdrawing group, exerting its influence through both inductive and resonance effects. This has several consequences:

It significantly increases the electrophilicity of the ester's carbonyl carbon, making the molecule highly reactive toward nucleophiles.

It stabilizes the resulting p-nitrophenoxide leaving group, making it an excellent leaving group and driving reactions to completion.

The electronic properties of the nitro group are sensitive to its orientation relative to the benzene (B151609) ring. DFT studies on para-substituted nitrobenzene (B124822) derivatives show that distortion from planarity can alter the aromaticity and electronic character of the molecule. mdpi.comacs.org

Solvation Effects: The solvent environment can dramatically alter reaction rates and mechanisms. mdpi.com Studies on the hydrolysis of p-nitrophenyl acetate in mixed solvents like DMSO-H₂O show that the rate can increase by several orders of magnitude as the DMSO content increases. scholaris.ca This is attributed to the destabilization of the ground state of the nucleophile (OH⁻) and the stabilization of the polar transition state in the less protic environment. scholaris.ca

Similarly, the solvolysis of p-nitrobenzyl derivatives is highly sensitive to the solvent's ionizing power and nucleophilicity. nih.gov Theoretical models are used to predict solvation free energies of anions, which are critical for understanding reaction thermodynamics in solution. chemrxiv.orgchemrxiv.org For reactions involving this compound, moving to a polar aprotic solvent is expected to significantly accelerate the rate of nucleophilic substitution by destabilizing the anionic nucleophile and solvating the charged transition state less effectively than a protic solvent. scholaris.ca The photochemistry of nitrobenzyl compounds has also been shown to be highly dependent on the presence of water, highlighting the specific role of solvent in mediating electron transfer pathways. cdnsciencepub.com

Table 4: Summary of Compounds Mentioned

Compound Name
This compound
p-Nitrophenyl acetate (PNPA)
p-Nitrophenyl butyrate
S-p-Nitrophenyl thioacetate
n-Butylamine
p-Nitrophenol
p-Nitrophenoxide
α-Cyclodextrin (α-CD)
β-Cyclodextrin (β-CD)

Derivatives and Analogs in Academic Research

Synthesis of Substituted Benzyl (B1604629) p-Nitrophenylacetate Derivatives

The synthesis of substituted benzyl p-nitrophenylacetate derivatives can be achieved through several established chemical routes, primarily involving esterification reactions. These methods allow for the introduction of a wide array of substituents on both the benzyl and p-nitrophenyl moieties, facilitating detailed structure-reactivity studies.

One common approach is the direct esterification of a substituted p-nitrophenylacetic acid with a substituted benzyl alcohol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and often requires the removal of water to drive the equilibrium towards the product. The general scheme for this reaction is as follows:

HOOC-CH2-C6H4-NO2 (substituted) + HO-CH2-C6H5 (substituted) ⇌ (Substituted)-C6H5-CH2-OOC-CH2-C6H4-NO2 (substituted) + H2O

Alternatively, the reaction can be carried out using a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), which facilitates the esterification under milder conditions.

Another versatile method involves the reaction of the sodium or potassium salt of a substituted p-nitrophenylacetic acid with a substituted benzyl halide (bromide or chloride). This nucleophilic substitution reaction, a variation of the Williamson ether synthesis, proceeds readily to form the desired ester.

In recent years, biocatalytic methods employing enzymes such as lipases have gained attention for the synthesis of esters due to their high selectivity and mild reaction conditions. mdpi.com Lipase-catalyzed esterification or transesterification can be used to produce substituted benzyl p-nitrophenylacetates, often with high yields and purity. mdpi.com

The synthesis of various substituted precursors, such as 2-nitro-4-substituted phenylacetic acids, has also been a subject of research, providing the necessary building blocks for these ester syntheses. google.com

Structure-Reactivity Relationship Studies of Analogs

Structure-reactivity relationship studies of this compound analogs have been instrumental in elucidating the electronic effects of substituents on the rates of reaction, particularly for hydrolysis. These studies often employ the Hammett equation, which relates the reaction rate to the electronic properties of the substituents.

The hydrolysis of p-nitrophenyl esters is a well-studied reaction, and the introduction of substituents on either the benzyl or the p-nitrophenyl ring of this compound allows for a systematic investigation of how electron-donating and electron-withdrawing groups influence the reaction rate.

For substituents on the p-nitrophenyl ring, electron-withdrawing groups are generally found to increase the rate of hydrolysis. This is because they stabilize the developing negative charge on the p-nitrophenolate leaving group, making it a better leaving group. Conversely, electron-donating groups on this ring would be expected to decrease the rate of hydrolysis.

For substituents on the benzyl portion of the ester, the effect is on the stability of the carbonyl group's transition state during nucleophilic attack. Electron-withdrawing groups on the benzyl ring can increase the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a nucleophile like water or hydroxide (B78521), thereby increasing the hydrolysis rate. Conversely, electron-donating groups on the benzyl ring would decrease the electrophilicity of the carbonyl carbon and slow down the rate of hydrolysis.

A study on the hydrolysis of substituted benzyl 4-nitrophenylsulfamate esters demonstrated a Hammett relationship consistent with an E1cB mechanism, highlighting the significant role of substituents in determining the reaction pathway and rate. nih.gov While this is a sulfamate (B1201201) ester, the principles of electronic effects on the leaving group and the reaction center are analogous to carboxylate esters.

The following table summarizes the expected qualitative effects of substituents on the rate of hydrolysis of this compound analogs:

Substituent PositionSubstituent TypeExpected Effect on Hydrolysis Rate
p-Nitrophenyl RingElectron-Withdrawing (e.g., -NO2, -CN)Increase
p-Nitrophenyl RingElectron-Donating (e.g., -OCH3, -CH3)Decrease
Benzyl RingElectron-Withdrawing (e.g., -NO2, -Cl)Increase
Benzyl RingElectron-Donating (e.g., -OCH3, -CH3)Decrease

Comparative Studies with Other Nitrobenzyl and Nitrophenyl Esters

Comparative studies of this compound with other nitrobenzyl and nitrophenyl esters have provided valuable information regarding the influence of the position of the nitro group and the nature of the ester linkage on the reactivity and stability of these compounds.

A key point of comparison is the reactivity towards nucleophilic attack, such as hydrolysis. The p-nitrophenyl group is an excellent leaving group due to the electron-withdrawing nature of the nitro group, which stabilizes the resulting phenoxide ion through resonance. This makes p-nitrophenyl esters, including this compound, generally more reactive towards hydrolysis than their unsubstituted phenyl counterparts.

When comparing this compound to a nitrobenzyl ester, such as p-nitrobenzyl acetate (B1210297), the position of the nitro group is crucial. In this compound, the nitro group is on the leaving group, directly activating it. In p-nitrobenzyl acetate, the nitro group is on the alcohol portion of the ester and its electronic effect on the carbonyl carbon is transmitted through the benzyl methylene (B1212753) group. While the p-nitrobenzyl group can influence the electrophilicity of the carbonyl carbon, the effect of the p-nitrophenyl group as a leaving group is generally more pronounced in accelerating hydrolysis.

A study on the hydrolysis of phenyl- and benzyl 4-nitrophenylsulfamate esters revealed differences in their reaction mechanisms and rates, which can be attributed to the structural differences between the phenyl and benzyl groups. nih.gov These findings can be extrapolated to understand the comparative reactivity of this compound and phenyl p-nitrophenylacetate. The presence of the methylene spacer in the benzyl group can affect the electronic communication between the phenyl ring and the ester functionality.

The following table provides a qualitative comparison of the expected reactivity of this compound with related esters in hydrolysis reactions:

CompoundKey FeatureExpected Relative Hydrolysis Rate
Benzyl AcetateNo activating nitro groupSlowest
p-Nitrobenzyl AcetateNitro group on the benzyl moietyFaster than benzyl acetate
This compoundNitro group on the leaving groupFastest

Potential Applications in Materials Science Research

Investigation of its Role in Functional Material Design

The prompt suggests drawing an analogy to fluorobenzyl 2-(4-nitrophenyl)acetate derivatives. While literature on this specific class of compounds for materials design is sparse, related research on the functionalization of fluorinated nitrophenyl compounds highlights their utility in advanced synthesis. acs.org By analogy, benzyl (B1604629) p-nitrophenylacetate possesses several features that make it a candidate for incorporation into functional polymers:

Reactive Sites: The methylene (B1212753) protons alpha to the carbonyl group are acidic and could be a site for chemical modification or polymerization.

Functional Group Transformation: The nitro group can be chemically reduced to an amine (-NH₂). This amine group can then be used as a handle for a wide range of subsequent reactions, such as amide formation or diazotization, allowing the molecule to be grafted onto polymer backbones or used in the synthesis of azo dyes with unique optical properties.

Aromatic Core: The presence of two phenyl rings provides rigidity and potential for π-π stacking interactions, which are important in the design of liquid crystals, conducting polymers, and other ordered materials.

Exploration of its Integration into Advanced Chemical Systems

The integration of benzyl p-nitrophenylacetate into more complex systems could be explored in several ways. For instance, by converting the nitro group to an amine and then attaching a polymerizable group (like a methacrylate (B99206) or styrene), the molecule could be used as a functional monomer. Polymers incorporating this monomer would have pendant benzyl ester groups that could act as cleavable linkers, potentially for drug delivery systems where the release of a payload is triggered by a specific enzyme or pH change. Furthermore, the p-nitrophenyl moiety is known for its nonlinear optical (NLO) properties, suggesting that materials incorporating this structure could be investigated for applications in photonics and electronics.

Q & A

Q. What are the standard protocols for measuring esterase activity using benzyl p-nitrophenylacetate?

this compound is widely used as a chromogenic substrate to quantify esterase activity. The hydrolysis of this compound releases p-nitrophenol, which can be monitored spectrophotometrically at 400–406 nm. A typical protocol involves:

  • Preparing a reaction mixture with 50 mM Tris/HCl or phosphate buffer (pH 7.5–7.4) .
  • Adding 5 mM this compound dissolved in DMSO to ensure solubility .
  • Initiating the reaction with the enzyme sample and measuring absorbance changes at 1-second intervals for kinetic analysis .
  • Including negative controls (e.g., BSA) and positive controls (e.g., recombinant esterases) to validate assay specificity .

Q. How do researchers ensure reproducibility in esterase activity assays with this compound?

Key methodological considerations include:

  • Substrate stability : Freshly prepare p-nitrophenylacetate solutions in DMSO to avoid hydrolysis artifacts .
  • Temperature control : Conduct assays at 25°C or 37°C with a calibrated spectrophotometer .
  • Buffer selection : Use phosphate buffer for pH 7.4 studies and pyrophosphate buffer for alkaline conditions (pH 8.4–9.4) to maintain enzymatic activity .

Advanced Research Questions

Q. How can kinetic parameters (Vmax, Km) for esterase activity be determined using this compound?

Kinetic studies require:

  • Substrate titration : Vary p-nitrophenylacetate concentrations (e.g., 0.1–10 mM) to generate saturation curves .
  • Data fitting : Apply the Michaelis-Menten equation using software like SigmaPlot to calculate Vmax and Km. For example, recombinant P. fluorescens esterase showed a Vmax of 5.5 ± 0.6 U/mg and Km in the micromolar range .
  • Error analysis : Use triplicate experiments and report SEM to ensure statistical robustness .

Q. What experimental strategies resolve contradictions in enzyme kinetics when molecular interactions (e.g., cyclodextrins) alter hydrolysis rates?

Cyclodextrins can sterically hinder substrate binding, leading to non-Michaelis-Menten kinetics. To address this:

  • Dose-response analysis : Test cyclodextrin concentrations (e.g., 0.002–0.010 mol dm<sup>−3</sup>) and observe deviations in hydrolysis rates .
  • Competitive inhibition assays : Compare effects of cyclodextrins on related substrates (e.g., p-nitrophenyl esters with varying acyl chains) to infer binding mechanisms .
  • Spectroscopic validation : Use fluorescence quenching or NMR to confirm cyclodextrin-substrate inclusion complexes .

Q. How does pH influence the esterase activity of this compound, and how can this be systematically studied?

pH-dependent activity profiles are critical for enzyme characterization. Methodological steps include:

  • Buffer systems : Use phosphate (pH 6.4–7.8) and pyrophosphate (pH 8.4–9.4) to cover a broad range .
  • Activity normalization : Express results as % relative activity at optimal pH (e.g., pH 7.4 for human serum albumin esterase) .
  • Mechanistic insights : Correlate pH effects with protonation states of catalytic residues using site-directed mutagenesis or molecular docking .

Data Contradiction Analysis

Q. How to troubleshoot inconsistent kinetic data in this compound hydrolysis assays?

Common pitfalls and solutions:

  • Substrate precipitation : Ensure DMSO concentrations ≤1% to maintain solubility without inhibiting enzymes .
  • Enzyme stability : Pre-incubate enzymes at assay temperatures to rule out time-dependent inactivation .
  • Interference controls : Test for non-enzymatic hydrolysis by omitting the enzyme or adding protease inhibitors .

Q. Why do some studies report conflicting Km values for the same enzyme with this compound?

Discrepancies may arise from:

  • Assay conditions : Variations in ionic strength, co-solvents (e.g., DMSO), or temperature .
  • Enzyme purity : Contaminating proteases or isoforms in partially purified samples can skew results .
  • Data normalization : Express activity per mg protein (Bradford assay ) rather than total volume .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.